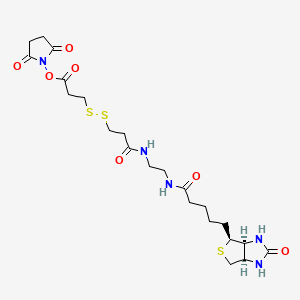

Biotina-bisamido-SS-NHS

Descripción general

Descripción

Biotin-bisamido-SS-NHS is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. It features a cross-bridge and extended spacer arm, which help minimize steric hindrance when binding to avidin or streptavidin probes. This compound is membrane-permeable and useful for intracellular labeling. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine to remove the biotin label .

Aplicaciones Científicas De Investigación

Biotin-bisamido-SS-NHS has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for biotinylation of proteins, peptides, and other biomolecules, facilitating their detection and purification

Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular processes through biotin-streptavidin affinity systems

Medicine: Utilized in the development of diagnostic assays, drug delivery systems, and therapeutic agents by enabling targeted delivery and detection of biomolecules

Industry: Applied in the production of biotinylated products for research and development, including biotinylated antibodies, enzymes, and nucleic acids

Mecanismo De Acción

Target of Action

Biotin-bisamido-SS-NHS, also known as Biotin-bis-amido-SS-NHS, is primarily used to introduce a biotin moiety to amine-containing biomolecules . The compound’s primary targets are proteins and cell surface primary amines .

Mode of Action

Biotin-bisamido-SS-NHS operates as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-bisamido-SS-NHS, being a long arm biotin containing disulfide bond, can be applied to biochemistry detection field, reducing the influence of steric effect and improving the sensitivity of detection .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It’s worth noting that the compound is membrane-permeable, which suggests it can readily cross biological membranes and reach intracellular targets .

Result of Action

The primary result of the action of Biotin-bisamido-SS-NHS is the selective degradation of target proteins . This can have various downstream effects depending on the specific function of the degraded protein.

Action Environment

The action of Biotin-bisamido-SS-NHS can be influenced by various environmental factors. For instance, the disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP, thereby removing the biotin label . This suggests that the compound’s action, efficacy, and stability could be affected by the redox conditions of its environment.

Análisis Bioquímico

Biochemical Properties

Biotin-bisamido-SS-NHS is an Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a long arm biotin containing a disulfide bond, and the compound can be applied to the biochemistry detection field, reducing the influence of steric effect, and improving the sensitivity of detection . The cross-bridge and extended spacer arm are helpful in minimizing steric hindrance involved with the binding to avidin or streptavidin probes .

Cellular Effects

The compound, Biotin-bisamido-SS-NHS, is membrane-permeable and useful for intracellular labeling . It can be used to introduce a biotin moiety to amine-containing biomolecules, which can then interact with various cellular processes .

Molecular Mechanism

Biotin-bisamido-SS-NHS works by introducing a biotin moiety to amine-containing biomolecules . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP to remove the biotin label .

Transport and Distribution

Biotin-bisamido-SS-NHS is membrane-permeable , suggesting that it can be transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotin-bisamido-SS-NHS is synthesized through a series of chemical reactions involving the introduction of a biotin moiety to an amine-containing biomolecule. The process typically involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. The disulfide bond in the linker is introduced to allow for cleavability under reducing conditions .

Industrial Production Methods: In industrial settings, the production of Biotin-bisamido-SS-NHS involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified using techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation and Reduction: The disulfide bond in Biotin-bisamido-SS-NHS can undergo reduction to form free thiol groups.

Substitution: The NHS ester group reacts with primary amines to form stable amide bonds. .

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol, beta-mercaptoethanol, tris(2-carboxyethyl)phosphine.

Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability.

Major Products Formed:

Comparación Con Compuestos Similares

Sulfo-NHS-SS-Biotin: A water-soluble variant of Biotin-bisamido-SS-NHS, used for biotinylation of cell surface proteins.

NHS-PEG4-Biotin: Contains a polyethylene glycol spacer arm, providing increased solubility and reduced steric hindrance.

NHS-LC-Biotin: Features a long-chain spacer arm, allowing for biotinylation of proteins with minimal steric hindrance

Uniqueness: Biotin-bisamido-SS-NHS is unique due to its membrane permeability and the presence of a cleavable disulfide bond, which allows for reversible biotinylation. This feature makes it particularly useful for intracellular labeling and applications requiring temporary biotinylation .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHUVGDBNUVHA-GXZWQRSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746718 | |

| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142439-92-7 | |

| Record name | (3aS,4S,6aR)-N-[2-[[3-[[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142439-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)